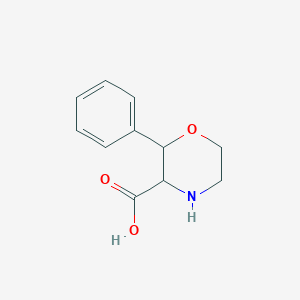

2-Phenyl-morpholine-3-carboxylic acid

Description

BenchChem offers high-quality 2-Phenyl-morpholine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-morpholine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVZQEQSEKNUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for 2-Phenyl-morpholine-3-carboxylic Acid

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates. Within this class of heterocycles, 2-Phenyl-morpholine-3-carboxylic acid represents a particularly valuable building block. Its rigid, chiral structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for targeting a wide array of biological receptors and enzymes. The stereochemistry at the C2 and C3 positions is critical for biological activity, necessitating synthetic routes that offer robust control over the relative and absolute configuration of these stereocenters. This guide provides an in-depth exploration of novel, stereoselective methodologies for the synthesis of 2-Phenyl-morpholine-3-carboxylic acid, designed for researchers and professionals in the field of drug development.

Retrosynthetic Analysis

A retrosynthetic analysis of 2-Phenyl-morpholine-3-carboxylic acid reveals several strategic disconnections. The most common approaches involve the formation of either the C-N or C-O bond in the final ring-closing step. Novel strategies, however, may involve the construction of the heterocyclic ring from acyclic precursors in a highly convergent and stereocontrolled manner.

Caption: Retrosynthetic analysis of 2-Phenyl-morpholine-3-carboxylic acid.

Novel Synthesis Method 1: Diastereoselective Synthesis via Oxazetidine Ring Opening

A promising novel approach involves the reaction of a strained 2-tosyl-1,2-oxazetidine ring system with a suitable nucleophile, such as an α-formyl carboxylate. This method offers a high degree of diastereoselectivity, which is proposed to arise from a kinetically controlled process where the substituents adopt a pseudo-equatorial orientation in a chair-like transition state to minimize steric interactions.[1]

Reaction Principle and Mechanism

The core of this strategy is the base-catalyzed reaction between a 2-phenyl-2-tosyl-1,2-oxazetidine and an ethyl α-formyl acetate. The reaction proceeds via a cascade of ring-opening of the strained oxazetidine, followed by an intramolecular cyclization to form the morpholine ring as a hemiaminal, which can be subsequently reduced to the final product. The diastereoselectivity is established during the initial nucleophilic attack and subsequent cyclization.

Caption: Workflow for the oxazetidine ring opening method.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-formyl-2-phenylacetate

A detailed procedure for the synthesis of α-formyl esters can be adapted from established literature methods.[1]

-

To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.2 equiv.) dropwise. Stir the resulting LDA solution for 15 minutes.

-

Add a solution of ethyl phenylacetate (1.0 equiv.) in anhydrous THF and stir for 1 hour at -78 °C.

-

Add ethyl formate (1.5 equiv.) and continue stirring for an additional hour at -78 °C.

-

Allow the reaction to warm to room temperature and quench with water.

-

Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with dichloromethane.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-tosyl-2-phenylmorpholine-3-carboxylate

This procedure is adapted from the general method for the synthesis of substituted morpholines.[1]

-

To a solution of 2-phenyl-2-tosyl-1,2-oxazetidine (1.0 equiv., assuming its prior synthesis) and ethyl 2-formyl-2-phenylacetate (1.0 equiv.) in dichloromethane, add potassium carbonate (1.2 equiv.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The resulting residue, a morpholine hemiaminal, is dissolved in methanol and cooled to 0 °C.

-

Add sodium borohydride (1.5 equiv.) portion-wise and stir the reaction for 2 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-tosyl-2-phenylmorpholine-3-carboxylate as a mixture of diastereomers.

Step 3: Hydrolysis and Deprotection

-

The purified ester is dissolved in a mixture of THF and water, and LiOH (3.0 equiv.) is added.

-

The reaction is stirred at room temperature until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

The N-tosyl group can be removed under standard conditions (e.g., Mg in MeOH or HBr/phenol) to yield the final product, 2-Phenyl-morpholine-3-carboxylic acid.

Data Summary

| Parameter | Expected Value | Source/Rationale |

| Yield (Step 2) | 70-85% | Based on analogous reactions in the cited literature.[1] |

| Diastereoselectivity | >10:1 | High diastereoselectivity is a key feature of this methodology.[1] |

| Key Reagents | 2-Phenyl-2-tosyl-1,2-oxazetidine, Ethyl 2-formyl-2-phenylacetate, K₂CO₃, NaBH₄ | Core components of the reaction. |

| Scalability | Demonstrated on gram scale for similar substrates.[1] | The cited study reports successful gram-scale synthesis. |

Novel Synthesis Method 2: Stereoselective Intramolecular Cyclization

A second powerful strategy relies on the stereoselective intramolecular cyclization of a chiral acyclic precursor. This approach leverages a substrate-controlled diastereoselective reaction, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.

Reaction Principle and Mechanism

The key precursor is an N-substituted-2-amino-1-phenylethanol derivative. The synthesis of this precursor with high enantiopurity is crucial. The subsequent intramolecular cyclization to form the morpholine ring can be achieved by converting the primary alcohol into a good leaving group, followed by a base-mediated Sₙ2 reaction.

Caption: Workflow for the stereoselective intramolecular cyclization method.

Experimental Protocol

Step 1: Synthesis of (R)-N-(2-hydroxy-2-phenylethyl)glycine ethyl ester

-

To a solution of (R)-2-amino-1-phenylethanol (1.0 equiv.) and potassium carbonate (2.5 equiv.) in acetonitrile, add ethyl bromoacetate (1.1 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amino ester.

Step 2: Intramolecular Cyclization to Ethyl (R)-2-phenylmorpholine-3-carboxylate

-

Dissolve the N-substituted amino ester (1.0 equiv.) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (1.2 equiv.) dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude mesylate.

-

Dissolve the crude mesylate in anhydrous THF and add potassium tert-butoxide (1.5 equiv.) at 0 °C.

-

Stir the reaction for 4 hours at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to afford the cyclized product. The stereochemistry at the C3 position will be dependent on the reaction conditions and potential for epimerization.

Step 3: Hydrolysis to (R)-2-Phenylmorpholine-3-carboxylic acid

-

Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) as described in Method 1.

Data Summary

| Parameter | Expected Value | Rationale |

| Yield (Overall) | 40-60% | Multi-step synthesis with purification at each stage. |

| Diastereoselectivity | Variable, potentially high | Dependent on the cyclization conditions and substrate control. |

| Key Reagents | (R)-2-amino-1-phenylethanol, Ethyl bromoacetate, MsCl, K-OtBu | Readily available starting materials and reagents. |

| Stereochemical Control | Originates from the chiral amino alcohol starting material. | Use of enantiopure starting material is key. |

Conclusion

The synthesis of stereochemically defined 2-Phenyl-morpholine-3-carboxylic acid is a critical task for the advancement of drug discovery programs that utilize this privileged scaffold. The novel methods presented here, namely the diastereoselective ring-opening of oxazetidines and the stereoselective intramolecular cyclization of chiral acyclic precursors, offer significant advantages over classical synthetic routes. These approaches provide enhanced control over stereochemistry and offer modularity, allowing for the generation of diverse libraries of morpholine derivatives for biological screening. Future advancements in this field will likely focus on the development of catalytic asymmetric variants of these transformations to further improve efficiency and reduce the reliance on stoichiometric chiral auxiliaries or starting materials.

References

-

Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(19), 13788–13796. [Link]

Sources

Enantioselective Synthesis of 2-Phenyl-morpholine-3-carboxylic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure 2-Phenyl-morpholine-3-carboxylic acid, a crucial scaffold in medicinal chemistry. Recognizing the paramount importance of stereochemistry in drug efficacy and safety, this document delves into the nuanced methodologies for achieving high levels of stereocontrol. The guide is structured to provide not just procedural details but also the underlying scientific rationale for experimental choices, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors. We will explore diastereoselective approaches that control the relative stereochemistry of the C2 and C3 positions, highly efficient asymmetric catalytic methods for establishing the C2 stereocenter, and practical considerations for chiral resolution.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds. Its unique physicochemical properties, such as improved metabolic stability, enhanced aqueous solubility, and favorable blood-brain barrier permeability, make it a highly desirable component in drug design. The introduction of stereocenters into the morpholine scaffold, particularly the 2-phenyl-3-carboxylic acid substitution pattern, creates a rigid and defined three-dimensional structure that can lead to highly specific and potent interactions with biological targets. Consequently, the development of robust and efficient enantioselective syntheses for this class of compounds is of critical importance to the pharmaceutical industry.

This guide will focus on practical and scalable methods for the synthesis of enantiopure 2-Phenyl-morpholine-3-carboxylic acid, with a detailed examination of the key strategies that allow for precise control over the stereochemical outcome.

Diastereoselective Synthesis: Controlling the C2-C3 Stereochemistry

A powerful strategy for the synthesis of 2-phenyl-morpholine-3-carboxylic acid derivatives involves a diastereoselective approach that establishes the relative stereochemistry between the C2 and C3 positions in a controlled manner. This methodology hinges on the condensation of a suitable lactone with an imine, followed by a cyclization step.

Overview of the Diastereoselective Strategy

The core of this approach is a tandem reaction sequence that allows for the synthesis of both trans and cis isomers of the 2,3-disubstituted morpholine ring. The key bond formation occurs between a silyl ketene acetal derived from a lactone and an imine, with the stereochemical outcome being dictated by the reaction conditions.

Caption: General workflow for the diastereoselective synthesis of 2,3-disubstituted morpholines.

Synthesis of Key Starting Materials

A critical aspect of this synthetic route is the preparation of the necessary starting materials, as they are not typically commercially available.

2.2.1. Synthesis of 5,6-Diethoxy-5,6-dimethyl-1,4-dioxan-2-one

2.2.2. Preparation of N-Substituted Imines

The imine component is typically prepared through the condensation of an aldehyde and a primary amine. For the synthesis of a 2-phenyl substituted morpholine, benzaldehyde is the aldehyde of choice. The N-substituent on the imine can be varied to modulate the electronic properties and steric hindrance of the molecule. A general procedure for the synthesis of N-benzylideneaniline is well-established.

Experimental Protocol: Synthesis of N-Benzylideneaniline

-

In a round-bottomed flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 eq) and aniline (1.0 eq).

-

Stir the mixture at room temperature. An exothermic reaction should be observed with the formation of water.

-

After 15-30 minutes, the reaction mixture will become viscous.

-

Pour the mixture into ethanol and stir vigorously to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Diastereoselective Condensation and Cyclization

The stereochemical outcome of the reaction is controlled during the condensation step. The choice of catalyst and reaction conditions will favor the formation of either the syn or anti addition product, which then cyclizes to the corresponding cis or trans morpholine derivative.

2.3.1. Synthesis of trans-2-Phenyl-morpholine-3-carboxylic Acid Esters

The trans isomer is typically obtained through an acid-catalyzed condensation of the silyl ketene acetal of the lactone with an N-functionalized alkylimine.

2.3.2. Synthesis of cis-2-Phenyl-morpholine-3-carboxylic Acid Esters

The cis isomer is generally formed via a base-catalyzed condensation of the lactone with an N-tosylimine.

Data Presentation: Diastereoselectivity in Morpholine Synthesis

| Entry | Imine N-Substituent | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | Alkyl | Acidic | trans | High |

| 2 | Tosyl | Basic | cis | High |

Asymmetric Hydrogenation: A Highly Enantioselective Approach

For achieving high levels of enantiopurity at the C2 position, asymmetric hydrogenation of a dehydromorpholine precursor is an exceptionally effective strategy. This method utilizes a chiral catalyst to deliver hydrogen to one face of the double bond with high selectivity.

Principle of Asymmetric Hydrogenation

The key to this approach is the use of a rhodium catalyst coordinated to a chiral bisphosphine ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one enantiotopic face of the prochiral substrate, leading to the formation of one enantiomer in excess.

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Synthesis of the Dehydromorpholine Precursor

The primary challenge in applying this elegant methodology is the synthesis of the requisite 2-phenyl-5,6-dihydro-4H-1,4-oxazine-3-carboxylic acid ester precursor. While the direct synthesis of this specific substrate is not well-documented, analogous structures have been prepared through multi-step sequences. A potential route could involve the condensation of a β-keto ester with an appropriate amino alcohol, followed by cyclization and dehydration. Further research and methods development in this area would be highly valuable.

Experimental Protocol: Asymmetric Hydrogenation

The following is a general protocol for the asymmetric hydrogenation of a dehydromorpholine substrate, which can be adapted for the specific target molecule.

-

Catalyst Preparation: In a glovebox, charge a Schlenk tube with the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq).

-

Add anhydrous, degassed solvent (e.g., dichloromethane) and stir at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate Schlenk tube or directly in a high-pressure autoclave, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed solvent.

-

Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula.

-

Seal the autoclave, purge several times with high-purity hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at the desired temperature for 12-24 hours.

-

Work-up and Purification: Carefully release the hydrogen pressure and concentrate the reaction mixture. Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched morpholine derivative.

Data Presentation: Enantioselectivity in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst/Ligand | Solvent | Yield (%) | ee (%) |

| 1 | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | DCM | >99 | 99 |

| 2 | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | DCM | >99 | 98 |

Chiral Resolution: A Practical Approach

Diastereomeric Salt Formation

A classical method for resolving carboxylic acids is through the formation of diastereomeric salts with a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The pure enantiomer of the carboxylic acid can then be liberated by treatment with an acid.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation.

Considerations for Chiral Chromatography:

-

Choice of Chiral Stationary Phase: A variety of CSPs are commercially available, and screening is often necessary to find the optimal phase for a given separation.

-

Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good resolution and reasonable run times.

-

Loading and Throughput: The amount of material that can be loaded onto the column and the overall throughput are important considerations for scalability.

Conclusion

The enantioselective synthesis of 2-Phenyl-morpholine-3-carboxylic acid is a challenging yet achievable goal. This guide has outlined several key strategies, each with its own advantages and considerations. The diastereoselective approach offers excellent control over the relative stereochemistry of the C2 and C3 positions. Asymmetric hydrogenation stands out as a highly efficient method for establishing the C2 stereocenter with exceptional enantioselectivity, although the synthesis of the required precursor remains an area for further development. Finally, chiral resolution provides a practical and widely used alternative for obtaining enantiomerically pure material. The choice of the optimal synthetic route will depend on a variety of factors, including the desired stereoisomer, scale of the synthesis, and available resources. The information and protocols presented herein provide a solid foundation for researchers and drug development professionals to successfully navigate the synthesis of this important chiral building block.

References

- Diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners are reported. Starting from tosyl-oxazatedine 1 and α-formyl carboxylates 2, base catalysis is utilized to yield morpholine hemiaminals. Their further synthetic elaborations allowed the concise constructions of conformationally rigid morpholines. The observed diastereoselectivities and the unusual diastereoconvergence in the photoredox radical processes

An In-depth Technical Guide on the Chiral Resolution of 2-Phenyl-morpholine-3-carboxylic Acid Isomers

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological function. This is particularly true in the pharmaceutical industry, where different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] 2-Phenyl-morpholine-3-carboxylic acid, a key structural motif in various biologically active compounds, possesses two chiral centers, giving rise to four distinct stereoisomers. The isolation of a single, desired isomer is therefore a crucial step in the development of safe and effective therapeutic agents. This guide provides a comprehensive overview of the principal techniques for the chiral resolution of 2-phenyl-morpholine-3-carboxylic acid isomers, grounded in scientific principles and practical application.

I. The Imperative of Chirality in Drug Development

Chiral compounds exist as non-superimposable mirror images called enantiomers.[3] While sharing identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.[1] This disparity necessitates the separation of racemic mixtures—50:50 mixtures of enantiomers—to isolate the therapeutically active isomer and eliminate any potentially harmful or inactive counterparts.[2] The process of separating enantiomers is known as chiral resolution or chiral separation.[2]

II. Core Methodologies for Chiral Resolution

Several techniques have been developed for the separation of chiral compounds, ranging from classical crystallization methods to advanced chromatographic and enzymatic approaches.[1][4] This guide will focus on three of the most relevant and widely employed strategies for the resolution of 2-phenyl-morpholine-3-carboxylic acid and its analogs.

1. Classical Resolution via Diastereomeric Salt Formation

One of the oldest and most cost-effective methods for large-scale chiral resolution is the formation of diastereomeric salts.[2] This technique leverages the fact that while enantiomers are difficult to separate directly, diastereomers—stereoisomers that are not mirror images—possess different physical properties, such as solubility.

The Principle of Operation: The racemic mixture of 2-phenyl-morpholine-3-carboxylic acid is reacted with a single enantiomer of a chiral resolving agent, typically a chiral base if the target is an acid, or vice versa. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomeric salt can often be selectively crystallized from a suitable solvent. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with an acid or base.[2]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-morpholine-3-carboxylic acid

Introduction: The Imperative for Rigorous Characterization

2-Phenyl-morpholine-3-carboxylic acid is a heterocyclic compound featuring a morpholine scaffold, a core structure prevalent in medicinal chemistry. The strategic placement of a phenyl group at the C-2 position and a carboxylic acid at the C-3 position creates a molecule with significant potential for diverse pharmacological interactions. Its structural complexity, including stereocenters at C-2 and C-3, necessitates a multi-faceted analytical approach to unambiguously confirm its identity, purity, and stereochemistry. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, detailing the core techniques essential for its structural elucidation in a research and drug development setting. We will explore the theoretical underpinnings of each technique and provide robust, field-tested protocols to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Phenyl-morpholine-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques being crucial for definitive assignments.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of solvent is the first critical decision. Due to the presence of both a carboxylic acid and a secondary amine, the molecule has exchangeable protons (OH and NH). To observe these protons, a non-protic, polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It effectively solubilizes the polar molecule and slows down the proton exchange rate, allowing for their detection. Standard deuterated chloroform (CDCl₃) might also be used, but the exchangeable protons may appear as very broad signals or not be observed at all.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not merely confirmatory; they are essential for navigating the complex spin systems of the morpholine ring and confirming the connectivity between protons and their directly attached carbons.[3][4]

Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-Phenyl-morpholine-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Filter the resulting solution through a glass wool plug into a standard 5 mm NMR tube.

-

Cap the tube securely and label it appropriately.

-

-

Data Acquisition:

-

The NMR spectrometer should be properly shimmed on the sample to ensure high resolution.

-

¹H NMR: Acquire a 1D proton spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4] Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (COSY & HSQC): Utilize standard pulse programs. These experiments will be critical for assigning the overlapping methylene protons of the morpholine ring.[3]

-

Anticipated Spectra and Interpretation

The presence of stereoisomers (cis and trans) will likely result in two sets of signals, though one isomer may be major. The following tables outline the anticipated chemical shifts for the major isomer.

Table 1: Anticipated ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| COOH | ~12.0 - 13.0 | br s | 1H | Highly deshielded, exchangeable proton. Position is concentration-dependent. |

| Phenyl-H | ~7.2 - 7.5 | m | 5H | Typical aromatic region for a monosubstituted benzene ring. |

| H-2 (CH-Ph) | ~4.5 - 4.8 | d | 1H | Benzylic proton, deshielded by both the phenyl group and the ring oxygen. |

| H-3 (CH-COOH) | ~3.8 - 4.1 | d | 1H | Methine proton alpha to the carboxylic acid. |

| Morpholine-H (O-CH₂) | ~3.5 - 3.9 | m | 2H | Protons adjacent to the electronegative oxygen atom.[5][6] |

| Morpholine-H (N-CH₂) | ~2.8 - 3.2 | m | 2H | Protons adjacent to the nitrogen atom. |

| NH | ~2.5 - 3.5 | br s | 1H | Exchangeable proton, may overlap with other signals. |

Table 2: Anticipated ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C=O (Carboxylic Acid) | ~170 - 175 | Typical range for a carboxylic acid carbonyl carbon.[7] |

| Phenyl-C (quaternary) | ~135 - 140 | The carbon atom of the phenyl ring attached to the morpholine. |

| Phenyl-CH | ~125 - 130 | Aromatic carbons. Expect 2-3 signals due to symmetry.[7] |

| C-2 (CH-Ph) | ~75 - 80 | Carbon deshielded by the phenyl group and ring oxygen. |

| C-6 (O-CH₂) | ~65 - 70 | Carbon adjacent to the ring oxygen.[5][6] |

| C-3 (CH-COOH) | ~55 - 60 | Carbon alpha to the carboxylic acid group. |

| C-5 (N-CH₂) | ~45 - 50 | Carbon adjacent to the ring nitrogen.[6] |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.[8] Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like 2-Phenyl-morpholine-3-carboxylic acid, as it is a soft ionization technique that typically keeps the molecule intact.[9]

Expertise & Experience: Optimizing for a Polar Analyte

Sample preparation is paramount for successful ESI-MS.[10] The analyte must be completely dissolved in a suitable volatile solvent system, and inorganic salts or buffers (like phosphates) must be strictly avoided as they can suppress the signal and contaminate the instrument.[9][10] A solution of methanol or acetonitrile with a small amount of water is often a good starting point. Adding a trace amount of formic acid can aid in protonation for positive ion mode ([M+H]⁺), while a trace of ammonium hydroxide can assist deprotonation for negative ion mode ([M-H]⁻).

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent like methanol.[11]

-

Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.[11][12]

-

The solution must be free of any particulates. Filter if necessary.[9][11]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source via direct injection or LC-MS.

-

Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and gather structural information.

-

Anticipated Data and Interpretation

The molecular formula is C₁₁H₁₃NO₃, with a monoisotopic mass of 207.0895 g/mol .

Table 3: Anticipated High-Resolution MS Data

| Ion | Calculated m/z | Observed m/z | Ionization Mode |

| [M+H]⁺ | 208.0968 | Within 5 ppm | Positive ESI |

| [M-H]⁻ | 206.0823 | Within 5 ppm | Negative ESI |

| [M+Na]⁺ | 230.0788 | Within 5 ppm | Positive ESI |

Key Fragmentation Pathways:

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z ~163 in positive mode.

-

Loss of H₂O (18 Da): Dehydration can occur.

-

Ring Opening: Cleavage of the morpholine ring can produce characteristic fragments. For instance, cleavage adjacent to the oxygen and nitrogen atoms is a common pathway for morpholine-containing structures.[13]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Anticipated Data and Interpretation

Table 4: Key Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad and strong, characteristic of H-bonded dimers.[15][16][17] |

| ~3300 | N-H (Secondary Amine) | Stretch | Moderate, may be obscured by the broad O-H band. |

| ~3030 | C-H (Aromatic) | Stretch | Weak to moderate, sharp peaks just above 3000 cm⁻¹. |

| 2850-2960 | C-H (Aliphatic) | Stretch | Moderate to strong, sharp peaks. |

| 1700-1725 | C=O (Carboxylic Acid) | Stretch | Very strong and sharp, characteristic of a hydrogen-bonded acid.[15][16] |

| 1580-1620 | C=C (Aromatic) | Stretch | Moderate, multiple sharp bands. |

| ~1210-1320 | C-O (Carboxylic Acid) | Stretch | Strong. |

| ~1100 | C-O-C (Ether) | Stretch | Strong, characteristic of the morpholine ether linkage. |

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range coupled with a strong carbonyl peak around 1710 cm⁻¹ is highly diagnostic for a carboxylic acid.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds containing chromophores, such as the phenyl group in this molecule.[18]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Record the spectrum, typically from 200 to 400 nm.

-

Anticipated Data and Interpretation

The phenyl group is the primary chromophore. Benzene itself shows a secondary absorption band (B-band) around 255 nm.[19][20] Substitution on the ring typically causes a bathochromic (red) shift to a longer wavelength.

Table 5: Anticipated UV-Vis Absorption Data

| Parameter | Predicted Value | Rationale |

| λ_max_ | ~260 - 270 nm | Corresponds to the π → π* transition of the substituted benzene ring.[20] |

Visual Workflow Summaries

The following diagrams illustrate the generalized workflows for the key spectroscopic techniques described.

Caption: Generalized workflow for NMR spectroscopic analysis.

Caption: Generalized workflow for ESI-MS analysis.

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive characterization of 2-Phenyl-morpholine-3-carboxylic acid is not achieved by a single technique, but by the synergistic integration of data from NMR, MS, IR, and UV-Vis spectroscopy. NMR provides the structural backbone, MS confirms the molecular formula and key fragments, IR validates the presence of all functional groups, and UV-Vis characterizes the electronic properties of the aromatic system. Adherence to the rigorous, validated protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is the bedrock of successful research and development in the chemical and pharmaceutical sciences.

References

-

2-Phenylmorpholine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved January 26, 2026, from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved January 26, 2026, from [Link]

-

UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. (2019, March 3). ResearchGate. Retrieved January 26, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link]

-

Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved January 26, 2026, from [Link]

-

Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution. (2025, December 3). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 26, 2026, from [Link]

-

Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020, January 8). The Journal of Chemical Physics. Retrieved January 26, 2026, from [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]

-

Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). University of Wisconsin-Madison. Retrieved January 26, 2026, from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (n.d.). The Journal of Physical Chemistry A. Retrieved January 26, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, August 15). PubMed. Retrieved January 26, 2026, from [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025, February 8). NIH. Retrieved January 26, 2026, from [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains. (2016, March 8). Undergraduate Science Journals. Retrieved January 26, 2026, from [Link]

-

Thiomorpholine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Sample Preparation. (n.d.). University of Illinois. Retrieved January 26, 2026, from [Link]

-

FT-IR spectra of amino acids studied in the present work. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 26, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 26, 2026, from [Link]

-

UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. (2022, June 9). Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021, February 8). NIH. Retrieved January 26, 2026, from [Link]

-

Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

-

Sample preparation for the ES/MS. (n.d.). University of Bristol. Retrieved January 26, 2026, from [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). YouTube. Retrieved January 26, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

-

Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based. (2026, January 16). American Chemical Society. Retrieved January 26, 2026, from [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 13. researchgate.net [researchgate.net]

- 14. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. spcmc.ac.in [spcmc.ac.in]

1H NMR and 13C NMR analysis of 2-Phenyl-morpholine-3-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Phenyl-morpholine-3-carboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Phenyl-morpholine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting the molecule into its constituent functional groups—the phenyl ring, the morpholine core, and the carboxylic acid moiety—we will predict the characteristic chemical shifts, multiplicities, and coupling constants. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and a practical, field-proven protocol for spectral acquisition and interpretation.

Introduction: The Structural Significance of 2-Phenyl-morpholine-3-carboxylic Acid

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a phenyl group at the 2-position and a carboxylic acid at the 3-position creates a rigid, chiral structure with multiple points for potential biological interactions. This substitution pattern makes 2-Phenyl-morpholine-3-carboxylic acid an interesting building block for the synthesis of complex bioactive molecules.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR spectroscopy provides the most definitive data for this purpose, offering detailed insights into the molecular framework, connectivity, and stereochemistry. This guide will systematically deconstruct the expected NMR spectral features of this molecule.

Foundational Principles of NMR Analysis for the Target Molecule

The NMR spectrum of 2-Phenyl-morpholine-3-carboxylic acid is governed by the electronic environment of each nucleus. The key factors influencing the chemical shifts (δ) are:

-

Inductive Effects: Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values).

-

Anisotropy: The π-electron system of the phenyl ring generates a local magnetic field. Protons situated above or below the face of the ring are shielded (shifted upfield), while those in the plane of the ring are deshielded (shifted downfield).[1]

-

Stereochemistry: The molecule possesses two chiral centers (C2 and C3). This diastereotopicity renders the methylene protons on the morpholine ring (at C5 and C6) chemically non-equivalent, meaning they will appear as distinct signals. The relative orientation (cis or trans) of the phenyl and carboxylic acid groups will significantly influence the coupling constants and chemical shifts of the H2 and H3 protons.

The morpholine ring typically adopts a stable chair conformation, which dictates the axial and equatorial positions of its protons.[2][3] This conformational rigidity is crucial for predicting the through-bond scalar (J) coupling constants between adjacent protons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings, and their connectivity.

Phenyl and Carboxylic Acid Protons

-

Carboxylic Acid (COOH): A highly deshielded proton, expected to appear as a broad singlet in the δ 10.0–13.0 ppm range.[4][5] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a classic test for exchangeable protons.[4][6]

-

Phenyl Group (C₆H₅): These five protons will resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to restricted rotation and the influence of the chiral morpholine ring, they may appear as a complex, overlapping multiplet.

Morpholine Ring Protons

The morpholine ring protons present the most complex and informative region of the spectrum. The chair conformation leads to distinct axial and equatorial protons.[7]

-

H2 (methine): This proton is adjacent to both the nitrogen atom and the deshielding phenyl group. Its signal is expected to be a doublet, located downfield. The coupling constant (³J_H2-H3_) will be informative about the relative stereochemistry.

-

H3 (methine): Positioned alpha to the electron-withdrawing carboxylic acid group, this proton will also be shifted downfield and appear as a doublet due to coupling with H2.

-

NH Proton: The signal for the amine proton is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it may appear as a broad singlet.

-

H5 Protons (CH₂-O): These two diastereotopic protons are adjacent to the highly electronegative oxygen atom, placing their signals significantly downfield, likely in the δ 3.6–4.0 ppm range.[8][9] They will appear as two distinct multiplets, each coupled to its geminal partner (²J) and the two vicinal H6 protons (³J).

-

H6 Protons (CH₂-N): These protons are adjacent to the nitrogen atom and are expected to resonate upfield relative to the H5 protons, typically in the δ 2.8–3.2 ppm range.[9] They will also appear as two separate multiplets due to geminal and vicinal couplings.

The overall workflow for NMR analysis is depicted below.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are spread over a much wider range than in ¹H NMR, making signal overlap less common.[10]

-

Carboxylic Carbonyl (COOH): This carbon is significantly deshielded and will appear at the far downfield end of the spectrum, typically in the δ 170–185 ppm range.[4][6][11]

-

Phenyl Carbons (C₆H₅): The six aromatic carbons will produce signals between δ 125–150 ppm.[11] The ipso-carbon (the one attached to the morpholine ring) will be a weak quaternary signal, while the ortho, meta, and para carbons will give three more intense signals.

-

Morpholine Carbons:

-

C2 (CH-Ph): This benzylic carbon, also attached to nitrogen, will be found in the δ 60-75 ppm range.

-

C3 (CH-COOH): Attached to nitrogen and the carboxylic acid, this carbon's shift will be in a similar region to C2, likely δ 55-70 ppm.

-

C5 (CH₂-O): The carbon adjacent to the oxygen atom is expected to be the most downfield of the aliphatic carbons, typically around δ 65–70 ppm.[8]

-

C6 (CH₂-N): This carbon, adjacent to the nitrogen, will be upfield from C5, likely in the δ 45–50 ppm range.

-

The molecular structure with atom numbering is shown below.

Summary of Predicted NMR Data

The predicted chemical shifts for 2-Phenyl-morpholine-3-carboxylic acid are summarized below. Note that exact values will vary based on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| COOH | 10.0 - 13.0 | Broad Singlet | Exchanges with D₂O.[4][6] |

| C₆H₅-H | 7.2 - 7.5 | Multiplet | Aromatic region. |

| H 2 | 4.0 - 4.5 | Doublet | Deshielded by Phenyl and Nitrogen. |

| H 3 | 3.8 - 4.3 | Doublet | Deshielded by COOH and Nitrogen. |

| NH | Variable | Broad Singlet | Shift is solvent dependent. |

| H 5 (axial/eq) | 3.6 - 4.0 | 2 x Multiplets | Diastereotopic, adjacent to Oxygen.[9] |

| H 6 (axial/eq) | 2.8 - 3.2 | 2 x Multiplets | Diastereotopic, adjacent to Nitrogen.[9] |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C OOH | 170 - 185 | Carbonyl carbon, downfield.[4][11] |

| C ₆H₅ | 125 - 150 | 4 signals expected (ipso, o, m, p). |

| C 2 | 60 - 75 | Benzylic, adjacent to Nitrogen. |

| C 3 | 55 - 70 | Adjacent to COOH and Nitrogen. |

| C 5 | 65 - 70 | Adjacent to Oxygen.[8] |

| C 6 | 45 - 50 | Adjacent to Nitrogen. |

Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for acquiring high-quality NMR data for the target compound.

Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of dry 2-Phenyl-morpholine-3-carboxylic acid.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL). This solvent is ideal as it will solubilize the polar carboxylic acid and allow for the observation of the exchangeable COOH and NH protons.[12]

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm), but the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) can also be used for calibration.

NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K (25 °C).

-

Scans: 16-32 scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: ~2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Scans: 1024-4096 scans (or more, as ¹³C is less sensitive).

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) couplings, confirming connectivity within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[2]

-

Conclusion

The comprehensive NMR analysis of 2-Phenyl-morpholine-3-carboxylic acid requires a systematic approach that combines theoretical prediction with robust experimental technique. The ¹H NMR spectrum is characterized by distinct regions for the aromatic, morpholine, and labile protons, with the complexity of the morpholine signals providing rich stereochemical information. The ¹³C NMR spectrum complements this by confirming the carbon skeleton. By following the detailed protocol and utilizing a suite of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous structural assignment, a critical step in advancing any research or development program involving this valuable chemical entity.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from The Royal Society of Chemistry website.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from ACD/Labs website. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University website. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

-

Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from Chemistry Stack Exchange. [Link]

-

ResearchGate. (2024, October 17). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Retrieved from ResearchGate. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary website. [Link]

-

ACS Publications. (2009, May 28). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. Retrieved from The Journal of Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2015, June 9). Phenyl group in proton NMR. Retrieved from Chemistry Stack Exchange. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

Mass spectrometry fragmentation of 2-Phenyl-morpholine-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenyl-morpholine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 2-Phenyl-morpholine-3-carboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this document delineates the probable fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. By synthesizing first-principle fragmentation rules with data from structurally related morpholine, phenyl, and carboxylic acid derivatives, this guide offers a predictive framework for the structural elucidation and analytical characterization of this compound. We will explore detailed experimental protocols, present predicted mass spectra data in tabular and graphical formats, and explain the causal mechanisms behind the key fragmentation steps.

Introduction

The Analyte: 2-Phenyl-morpholine-3-carboxylic Acid

2-Phenyl-morpholine-3-carboxylic acid is a heterocyclic organic compound featuring a morpholine core substituted with a phenyl group at the C2 position and a carboxylic acid at the C3 position. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities. The presence of a chiral center and multiple functional groups—a secondary amine, an ether, a carboxylic acid, and an aromatic ring—makes its structural characterization both critical and complex.

-

Molecular Formula: C₁₁H₁₃NO₃

-

Monoisotopic Mass: 207.0895 g/mol

-

Chemical Structure: (A representative 2D structure of the analyte)

Analytical Context

Mass spectrometry (MS) is an indispensable tool for the confirmation of molecular identity, structural elucidation, and quantification of novel chemical entities. For a molecule like 2-Phenyl-morpholine-3-carboxylic acid, understanding its fragmentation pattern is paramount for confirming its synthesis, identifying metabolites in drug metabolism studies, and developing robust quantitative LC-MS/MS methods.[1]

Scope of this Guide

This guide will serve as a predictive whitepaper, detailing the expected fragmentation pathways of the target analyte. We will focus primarily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), which provides controlled fragmentation crucial for structural analysis, and supplement this with a discussion of the expected patterns under Electron Ionization (EI).

Foundational Principles of Fragmentation

The fragmentation of 2-Phenyl-morpholine-3-carboxylic acid is directed by the chemical properties of its constituent functional groups. The initial ionization step creates a charged species whose stability and charge distribution dictate the subsequent bond cleavages.

-

Ionization Techniques:

-

Electron Ionization (EI): This high-energy technique involves bombarding the analyte with 70 eV electrons, typically leading to extensive fragmentation and a complex mass spectrum.[2] While useful for library matching, the molecular ion may be weak or absent.[3]

-

Electrospray Ionization (ESI): A soft ionization method that generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal initial fragmentation.[4] Subsequent activation in a collision cell (Collision-Induced Dissociation, CID) provides controlled, structurally informative fragmentation, making it the preferred method for this type of analysis.[1]

-

-

Key Fragmentation Drivers in the Analyte Structure:

-

Carboxylic Acid: This group is a primary site for fragmentation, readily losing water (H₂O) or carbon dioxide (CO₂) under CID.[1][5] In EI, loss of the entire COOH radical is also common.[6]

-

Morpholine Ring: The nitrogen atom is the most basic site and the preferred location for protonation in positive-ion ESI. The charge on the nitrogen initiates alpha-cleavage, where bonds adjacent to the C-N bond break.[3] The ether oxygen provides another potential site for ring-opening pathways.

-

Phenyl Group: The bond connecting the stable phenyl ring to the morpholine core is a potential cleavage site. The stability of the aromatic system means that charge retention on phenyl-containing fragments is often favored.[3]

-

Experimental Methodology

A robust analytical method is self-validating. The following protocol outlines a standard approach for the analysis of 2-Phenyl-morpholine-3-carboxylic acid using LC-MS/MS.

Sample Preparation Protocol

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acid or base aids in the protonation or deprotonation of the analyte, respectively.[4]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table outlines typical starting parameters for an LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |

| Gradient | 5% to 95% B over 5-10 minutes | A standard gradient to elute the compound efficiently. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 1 - 5 µL | |

| Ionization Mode | ESI Positive and Negative | To capture both [M+H]⁺ and [M-H]⁻ fragmentation data. |

| Capillary Voltage | 3.5 - 4.5 kV | Typical voltage range for stable electrospray. |

| Collision Gas | Argon | Inert gas used to induce fragmentation. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Ramping the energy allows for the capture of both low-energy and high-energy fragments in a single run. |

Experimental Workflow Diagram

Caption: Standard workflow from sample preparation to MS/MS analysis.

Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

Positive Ion Mode ([M+H]⁺, m/z 208.10)

In positive ion mode, protonation will preferentially occur on the secondary amine of the morpholine ring, as it is the most basic site. This localized charge will be the primary driver for the fragmentation cascade.

Key Predicted Pathways:

-

Initial Dehydration: The protonated carboxylic acid can readily lose a molecule of water (H₂O), a common fragmentation for carboxylic acids.[1] This would result in an acylium ion.

-

[M+H]⁺ → [M+H - H₂O]⁺

-

m/z 208.10 → m/z 190.09

-

-

Decarbonylation/Decarboxylation: Following dehydration, the loss of carbon monoxide (CO) is a plausible next step. Alternatively, direct loss of CO₂ from the protonated molecule can occur, though less common for the [M+H]⁺ ion compared to the [M-H]⁻ ion. A more likely pathway is the loss of the entire formic acid molecule (HCOOH) via rearrangement.

-

[M+H]⁺ → [M+H - HCOOH]⁺

-

m/z 208.10 → m/z 162.09

-

-

Alpha-Cleavage and Ring Opening: The charge on the nitrogen can induce cleavage of the C2-C3 bond. This is a highly probable pathway that breaks the morpholine ring and leads to several diagnostic fragments.

-

Pathway 3a (Loss of Carboxylic Acid): Cleavage of the C2-C3 bond can lead to the formation of a stable iminium ion and the loss of the •COOH radical from the uncharged portion, followed by rearrangement. A key fragment would arise from the loss of the entire C3-substituent.

-

Pathway 3b (Formation of Phenyl-containing fragment): A major fragment is expected from the cleavage of the C-N and C-O bonds of the ring, leading to the formation of a stable, protonated 2-phenyl-aziridine or related species. The most characteristic fragment would be the phenylvinylaminium ion at m/z 104.08, resulting from the cleavage of the morpholine ring.

-

Predicted Fragmentation Pathway Diagram ([M+H]⁺)

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the analyte.

Table of Predicted Fragment Ions (Positive Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |

| 208.10 | 190.09 | H₂O (18.01 Da) | Acylium ion from loss of water from the carboxylic acid. |

| 208.10 | 162.09 | HCOOH (46.01 Da) | Loss of formic acid via rearrangement. |

| 208.10 | 104.08 | C₄H₆O₃ (102.02 Da) | Base Peak Candidate: Phenylvinylaminium ion, resulting from ring scission. Highly diagnostic. |

| 190.09 | 162.09 | CO (28.00 Da) | Loss of carbon monoxide from the acylium ion. |

Negative Ion Mode ([M-H]⁻, m/z 206.07)

In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid. The resulting carboxylate anion is the precursor ion. Fragmentation in negative mode is often simpler and dominated by a single pathway.

-

Primary Fragmentation (Decarboxylation): The most facile and dominant fragmentation pathway for a carboxylate anion is the loss of carbon dioxide (CO₂).

-

[M-H]⁻ → [M-H - CO₂]⁻

-

m/z 206.07 → m/z 162.09

-

This single, prominent transition (206.1 → 162.1) would be an excellent choice for developing a highly selective and sensitive quantitative method using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation under Electron Ionization (EI-MS)

EI-MS will produce a much more complex spectrum due to the high energy of the ionization process. The molecular ion peak (M⁺• at m/z 207.09) may be observed, but it is likely to be of low abundance.[3][5]

Key Diagnostic Ions:

-

Loss of Carboxyl Radical: Cleavage of the C3-carboxyl bond is highly probable.

-

M⁺• → [M - •COOH]⁺

-

m/z 207.09 → m/z 162.09

-

-

Alpha-Cleavage: Cleavage of the C2-C3 bond, similar to ESI, but producing radical cations. The fragment at m/z 104 (C₇H₈N⁺) would also be expected and likely prominent.

-

Ring Fragmentation: The morpholine ring will fragment extensively. A fragment corresponding to the morpholinium ion (m/z 86) or its derivatives might be observed.[7]

-

Phenyl Cation: The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment for phenyl-containing compounds, although the tropylium ion (C₇H₇⁺) at m/z 91, arising from rearrangement of a benzyl group, would not be expected here as there is no benzylic carbon.

Practical Applications & Considerations

-

Structural Confirmation: The presence of the key fragments predicted in Table 4.3, particularly the transition from m/z 208.1 to 104.1, would provide strong evidence for the presence of the 2-phenyl-morpholine core. The loss of water and formic acid would confirm the presence of the carboxylic acid.

-

Metabolite Identification: The fragmentation pathways outlined here provide a roadmap for identifying potential metabolites. For example, hydroxylation of the phenyl ring would result in a precursor ion of m/z 224.1, which would be expected to fragment to a hydroxylated phenylvinylaminium ion at m/z 120.1.

-

Quantitative Analysis: For sensitive and selective quantification, an LC-MS/MS method in MRM mode is recommended.[1] The transition m/z 206.1 → 162.1 in negative ion mode is the ideal candidate due to its high specificity (decarboxylation) and expected high intensity.

Conclusion

The mass spectrometric fragmentation of 2-Phenyl-morpholine-3-carboxylic acid is governed by the interplay of its distinct functional groups. Under ESI-MS/MS conditions, predictable and structurally informative fragmentation can be achieved. In positive ion mode, the charge on the morpholine nitrogen directs a complex fragmentation cascade, yielding a diagnostic phenylvinylaminium ion at m/z 104.08 . In negative ion mode, fragmentation is dominated by a clean and efficient decarboxylation event. These predicted pathways provide a robust foundation for the analytical characterization, structural confirmation, and quantitative analysis of this and related compounds in a research and development setting.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][3]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [Link][7]

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. [Link][8]

-

Problems in Chemistry. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link][5]

- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.

- Holčapek, M., et al. (2010). Fragmentation of protonated N-acyl-alpha-amino acids and their esters by mass spectrometry. Journal of Mass Spectrometry, 45(6), 633-642.

-

Chemical Papers. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link][6]

-

ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(-)-MS/MS. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link][4]

- Schymanski, E. L., et al. (2014). Identifying small molecules by mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097-2098.

- Kertesz, V., & Van Berkel, G. J. (2010). Fully automated data acquisition and interpretation of product ion mass spectra for the confirmation of compound identity. Journal of the American Society for Mass Spectrometry, 21(1), 17-27.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uab.edu [uab.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chempap.org [chempap.org]

- 7. researchgate.net [researchgate.net]

- 8. imedpub.com [imedpub.com]

A Guide to the Crystal Structure Analysis of 2-Phenyl-morpholine-3-carboxylic Acid: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Phenyl-morpholine-3-carboxylic acid. While this document presents a detailed, albeit hypothetical, case study, the principles and protocols described herein are grounded in established crystallographic techniques and are broadly applicable to the structural elucidation of novel small molecules in drug discovery and development. We will explore the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and in-depth analysis of the resultant crystal structure. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of crystal structure determination and its pivotal role in modern medicinal chemistry.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the design of new therapeutic agents due to its favorable physicochemical properties and ability to engage in crucial intermolecular interactions with biological targets.[1][2][3] Its presence can enhance aqueous solubility, metabolic stability, and oral bioavailability of drug candidates. The specific compound of interest, 2-Phenyl-morpholine-3-carboxylic acid, combines the morpholine core with a phenyl group and a carboxylic acid moiety, suggesting potential applications in a variety of therapeutic areas, including as an inhibitor for various enzymes or as a modulator of receptor function.[2][3]

Determining the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount.[4] This technique provides invaluable insights into:

-

Conformational Preferences: Understanding the inherent shape of the molecule, including the pucker of the morpholine ring and the relative orientation of the phenyl and carboxylic acid substituents.[5][6] This information is critical for designing molecules that fit optimally into the binding pockets of target proteins.

-

Intermolecular Interactions: Identifying and characterizing the non-covalent interactions, such as hydrogen bonds and π-stacking, that govern how the molecules pack in the solid state.[7][8] These interactions are analogous to those that occur between a drug molecule and its biological target.

-

Absolute Stereochemistry: Unambiguously determining the absolute configuration of chiral centers, which is a critical aspect of drug safety and efficacy.

This guide will walk through the essential steps to achieve a high-quality crystal structure of 2-Phenyl-morpholine-3-carboxylic acid, providing both the "how" and the "why" behind each methodological choice.

Experimental and Computational Workflow

The comprehensive analysis of the crystal structure of 2-Phenyl-morpholine-3-carboxylic acid involves a multi-stage process that integrates experimental techniques with computational validation. The following sections detail each critical step.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A prerequisite for any crystal structure determination is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis:

The synthesis of 2-Phenyl-morpholine-3-carboxylic acid can be approached through various synthetic routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor.[2][9]

Experimental Protocol: Synthesis of 2-Phenyl-morpholine-3-carboxylic acid

-

Step 1: Synthesis of the Amino Alcohol Precursor: Reacting styrene oxide with an appropriate amino acid ester (e.g., methyl 2-aminomalonate) in a suitable solvent like methanol at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-